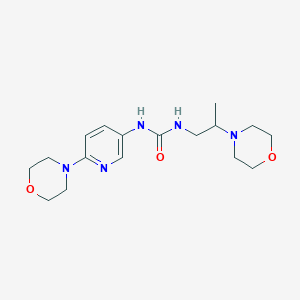
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthyridines, which are heterocyclic compounds that contain a pyridine ring fused to a naphthalene ring.
Scientific Research Applications
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its antimicrobial and antifungal properties. In the field of materials science, 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone has been investigated as a potential building block for the synthesis of novel organic materials with interesting optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound has been shown to inhibit the activity of an enzyme called acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone have been studied in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In addition, this compound has also been shown to have antimicrobial and antifungal effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its relatively simple synthesis method, its potential for multiple applications in various scientific fields, and its ability to selectively target certain enzymes or proteins involved in disease processes. However, some limitations of using this compound include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel organic materials with interesting properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Synthesis Methods
The synthesis of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone involves the reaction of 6-methyl-3-pyridinemethanol with 2-cyanopyridine in the presence of a base catalyst. The reaction proceeds through a cyclization process to form the naphthyridine ring system. The resulting compound can be further purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
properties
IUPAC Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-7-12(10-17-11)15(19)18-9-3-4-13-14(18)5-2-8-16-13/h2,5-8,10H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCVOEDKSATHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7571529.png)
![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)
![3-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571537.png)

![4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571554.png)

![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)




![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)